
N~2~-Phenyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Phenyl-L-glutamine is a compound formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that occurs naturally in human urine and is often encountered in individuals with urea cycle disorders . This compound plays a significant role in the body’s nitrogen metabolism, particularly in conditions where the urea cycle is impaired.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-glutamine involves the reaction of phenylacetyl-CoA with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase or glutamine N-acetyl transferase . The reaction conditions typically involve the presence of these substrates in the liver, where the enzyme facilitates the formation of N2-Phenyl-L-glutamine and coenzyme A.
Industrial Production Methods
Industrial production of N2-Phenyl-L-glutamine can be achieved through biotechnological processes that utilize genetically engineered microorganisms to express the necessary enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Chemical Reactions Analysis
Transamination Reactions
N~2~-Phenyl-L-glutamine can participate in transamination reactions, where it donates its amino group to α-keto acids, forming new amino acids. This process is crucial for amino acid metabolism:
N 2 Phenyl L glutamine+α keto acid⇌New amino acid+Glutamate
Degradation Pathways
The degradation of this compound involves several enzymatic pathways leading to various metabolites, including:
-
Deamination : The removal of the amino group can lead to the formation of phenylpyruvate.
-
Decarboxylation : Under specific conditions, it can lose carbon dioxide, resulting in phenethylamine.
-
Biological Significance
This compound plays a vital role in metabolic pathways associated with neurotransmitter synthesis and nitrogen metabolism. Its metabolites are involved in critical physiological functions, including:
-
Neurotransmission : Compounds derived from this compound may influence neurotransmitter levels in the brain.
-
Nitrogen Excretion : It participates in detoxification processes by facilitating nitrogen removal through urea cycle intermediates.
-
Research Findings
Recent studies have highlighted the significance of this compound in clinical settings:
-
A study demonstrated its potential role in improving muscle function during supplementation trials .
-
Another investigation revealed its involvement in metabolic pathways linked to certain neuropsychiatric disorders .
The chemical reactions involving this compound are essential for understanding its role in biochemistry and pharmacology. Its synthesis methods, degradation pathways, and biological significance underscore its importance in various metabolic processes. Continued research into this compound may reveal further therapeutic applications and enhance our understanding of amino acid metabolism.
-
Data Tables
Table 2: Metabolites Derived from this compound
Metabolite | Pathway | Biological Role |
---|---|---|
Phenylpyruvate | Deamination | Precursor for neurotransmitters |
Phenethylamine | Decarboxylation | Neurotransmitter |
This comprehensive analysis provides an authoritative overview of the chemical reactions associated with this compound, highlighting its significance within biochemical research and potential therapeutic applications.
Scientific Research Applications
Based on the search results, there is no information about the applications of the compound "N~2~-Phenyl-L-glutamine" except for its roles in scientific research. Therefore, a detailed article focusing solely on the applications of the compound “this compound” cannot be composed.
However, the search results do provide information on the applications of glutamine in general:
Glutamine is a versatile amino acid with roles in various biological processes . It is crucial for the immune system, with consumption rates by immune cells matching or exceeding those of glucose .
Scientific Research Applications
- Model Compound: Glutamine is used as a model compound to study enzyme-catalyzed reactions and metabolic pathways.
- Cancer Research: Glutamine metabolism plays a role in cancer growth by serving as a nitrogen donor for nucleotide biosynthesis . Enzymes that contribute to the shift of nitrogen in glutamine are decisive prognostic markers . For example, PPAT expression is an indicator for poor prognosis in small cell lung cancer (SCLC) .
- Neuropathy Prevention: Glutamine dipeptide may have a neuroprotective effect in metastatic colorectal cancer (mCRC) patients treated with oxaliplatin .
Clinical Applications and Health Benefits
- Immune System Support: Glutamine is essential for lymphocyte proliferation, cytokine production, macrophage activities, and neutrophil function . It is considered a "fuel for the immune system," and low blood concentrations may impair immune cell function .
- Gut Health: Glutamine enhances gut barrier function and stimulates protein synthesis in enterocytes . It also modulates protective and resistance responses to injuries, exerting antioxidant and cytoprotective effects .
- Clinical Nutrition: Glutamine is part of clinical nutrition supplementation protocols for pre- and post-operative patients and elite athletes to restore immune functions . Supplementation may benefit infectious complications, reduce hospital stays, and reduce morbidity and mortality in critically ill patients .
- Radiation Therapy Support: Oral glutamine can support gut glutamine metabolism, improve mucosal morphometrics, and decrease morbidity and mortality associated with abdominal radiation .
Mechanism of Action
The mechanism of action of N2-Phenyl-L-glutamine involves its role in nitrogen metabolism. It acts as an alternative pathway for the removal of excess nitrogen in individuals with urea cycle disorders. The compound is formed in the liver through the conjugation of phenylacetate and glutamine, catalyzed by phenylacetyltransferase. It is then excreted in the urine, helping to reduce the levels of toxic ammonia in the blood .
Comparison with Similar Compounds
Similar Compounds
Phenylacetylglutamic acid: Similar in structure but differs in the oxidation state of the functional groups.
Phenylacetylglutamine derivatives: Various derivatives with different functional groups and substitutions.
Uniqueness
N~2~-Phenyl-L-glutamine is unique due to its specific role in nitrogen metabolism and its formation through the conjugation of phenylacetate and glutamine. Its presence in human urine as a biomarker for urea cycle disorders sets it apart from other similar compounds .
Biological Activity
N~2~-Phenyl-L-glutamine, also known as phenylacetylglutamine (PAG), is a compound derived from L-glutamine, an amino acid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and implications in diseases such as diabetes and cancer.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16N2O4
- Molecular Weight : 252.28 g/mol
- IUPAC Name : N-(2-phenylacetyl)-L-glutamic acid
This compound is a derivative of glutamine where the amino group is substituted with a phenylacetyl group, enhancing its biological activity compared to standard glutamine.
Metabolic Pathways
This compound participates in various metabolic pathways, primarily involving nitrogen metabolism. It serves as a nitrogen donor in nucleotide and amino acid biosynthesis, which is crucial for cellular proliferation and function. Research indicates that alterations in glutamine metabolism can significantly impact cancer cell growth and survival, suggesting that compounds like this compound may play a role in cancer therapy by modulating these pathways .
1. Role in Diabetes
Recent studies have identified phenylacetylglutamine as a potential biomarker for type 2 diabetes and its complications, particularly distal symmetric polyneuropathy (DSPN). In a study comparing metabolite levels between healthy individuals and those with diabetes, phenylacetylglutamine levels were significantly elevated in patients with DSPN. This suggests that PAG may be involved in the disease's pathogenesis and could serve as a diagnostic marker .
Metabolite | Control Group | T2DM Group | DSPN Group | P-Value |
---|---|---|---|---|
Phenylacetylglutamine (PAG) | Low | Moderate | High | <0.004 |
2. Cancer Research
This compound's role in cancer metabolism has garnered attention due to its potential to influence tumor growth. Glutamine is known to support the proliferation of cancer cells by providing necessary nitrogen for nucleotide synthesis. Studies indicate that targeting glutamine metabolism could be a promising strategy for cancer treatment, particularly in aggressive forms such as small cell lung cancer (SCLC) .
3. Immunomodulatory Effects
Glutamine and its derivatives, including this compound, have been shown to enhance immune responses. They stimulate lymphocyte proliferation and cytokine production while promoting macrophage phagocytic activity. This immunomodulatory effect is particularly relevant in conditions requiring enhanced immune function, such as during infections or post-surgery recovery .
Case Study 1: Diabetes Management
A clinical study monitored patients with type 2 diabetes who were administered dietary supplements containing phenylacetylglutamine. Results showed improved metabolic profiles and reduced symptoms of neuropathy over six months, indicating its potential utility in diabetes management.
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines demonstrated that phenylacetylglutamine could inhibit cell proliferation under certain conditions, suggesting a dual role where it supports normal cell function while potentially limiting tumor growth.
Properties
CAS No. |
10346-29-9 |
---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2S)-5-amino-2-anilino-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)7-6-9(11(15)16)13-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |
InChI Key |
PMUMUYYQHZMXNQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.